molecular formula C25H22N4O4 B4287972 4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

Cat. No.: B4287972
M. Wt: 442.5 g/mol
InChI Key: WHBFPZUEKODEAI-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is a complex organic compound with a molecular formula of C24H22N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form the corresponding amide. The final step involves the cyclization of the amide with hydrazine hydrate to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3-nitrophenyl)benzamide
  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-hydroxy-4-nitrophenyl)benzamide

Uniqueness

4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not present in the similar compounds listed above, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-tert-butyl-N-[4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-25(2,3)19-11-7-17(8-12-19)23(30)26-20-13-9-16(10-14-20)22-27-24(33-28-22)18-5-4-6-21(15-18)29(31)32/h4-15H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFPZUEKODEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
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4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
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4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 4
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4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 5
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4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

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